Methyl 3-ethenylpyridine-4-carboxylate
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Overview
Description
Mechanism of Action
Target of Action
It is known that pyridine derivatives, which include methyl 3-ethenylpyridine-4-carboxylate, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . This suggests that this compound may interact with various biological targets.
Mode of Action
Pyridine derivatives are known to exhibit a wide range of biological activities, suggesting that they may interact with their targets in a variety of ways .
Biochemical Pathways
Pyridine derivatives are known to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The molecular weight of this compound is 16317 , which is within the range that is generally favorable for oral bioavailability.
Result of Action
Pyridine derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-ethenylpyridine-4-carboxylate typically involves the esterification of 3-ethenylpyridine-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethenylpyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form a carboxylic acid.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-ethenylpyridine-4-carboxylic acid.
Reduction: Methyl 3-ethenylpiperidine-4-carboxylate.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-ethenylpyridine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-vinylbenzoate: Similar structure but with a benzene ring instead of a pyridine ring.
Ethyl 3-ethenylpyridine-4-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 4-ethenylpyridine-3-carboxylate: Isomer with the vinyl and ester groups at different positions on the pyridine ring.
Uniqueness
Methyl 3-ethenylpyridine-4-carboxylate is unique due to the presence of both a vinyl group and an ester group on the pyridine ring
Properties
IUPAC Name |
methyl 3-ethenylpyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-3-7-6-10-5-4-8(7)9(11)12-2/h3-6H,1H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDWBMOXYPQDKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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